(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Overview
Description
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Tetrabenazine Metabolite, also known as (-)-β-HTBZ, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that is responsible for packaging monoamines, such as dopamine, into neuronal vesicles . This transporter plays a pivotal role in controlling the dopamine levels in the human body, which is crucial for signal transmission in the central nervous system .
Mode of Action
Tetrabenazine Metabolite acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores .
Biochemical Pathways
The inhibition of VMAT2 by Tetrabenazine Metabolite affects the dopaminergic signal transmission pathway . By inhibiting VMAT2, the compound prevents the packaging of dopamine into neuronal vesicles, which in turn disrupts the release of dopamine from the presynaptic neuron to the synaptic cleft . This leads to a decrease in dopaminergic signal transmission .
Pharmacokinetics
Tetrabenazine, the parent compound of Tetrabenazine Metabolite, has a very low oral systemic availability . It undergoes extensive first-pass metabolism to hydroxytetrabenazine, and the systemic availability for this metabolite is high . This suggests that the Tetrabenazine Metabolite may have a high bioavailability, which could impact its pharmacological effects.
Result of Action
The inhibition of VMAT2 by Tetrabenazine Metabolite and the subsequent depletion of monoamine neurotransmitters can lead to a reduction in hyperkinetic movement disorders like chorea in Huntington’s disease, hemiballismus, senile chorea, Tourette syndrome, and other tic disorders, and tardive dyskinesia .
Properties
IUPAC Name |
(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-OIISXLGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561897 | |
Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113627-25-1, 924854-60-4 | |
Record name | beta-Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrotetrabenazine, (2S,3R,11bR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIHYDROTETRABENAZINE, (2S,3R,11BR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between Vesicular Monoamine Transporter 2 (VMAT2), Tardive Dyskinesia, and the compound class mentioned?
A1: Tardive Dyskinesia (TD) is a movement disorder characterized by involuntary and repetitive movements. It is often a side effect of long-term use of certain antipsychotic medications that block dopamine receptors. []
Q2: Can you provide an example of a VMAT2 inhibitor used in treating Tardive Dyskinesia?
A2: Valbenazine (Ingrezza) is an example of an FDA-approved VMAT2 inhibitor specifically indicated for treating adults with TD. []
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